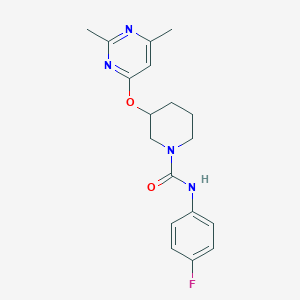

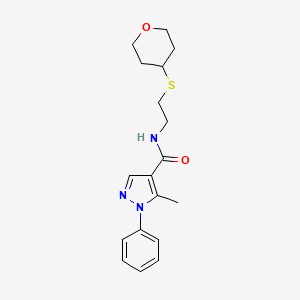

3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including condensation reactions, characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis (Kambappa et al., 2017). For instance, novel piperidine derivatives have been synthesized and shown significant biological activities, suggesting a detailed and careful approach to the synthesis of complex molecules like the one .

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography provide detailed information about the molecular geometry, confirming the structure of synthesized compounds (Sanjeevarayappa et al., 2015). These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which is essential for predicting its interactions with biological targets.

Chemical Reactions and Properties

Compounds similar to "3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide" participate in various chemical reactions, displaying properties like DNA cleavage and anti-angiogenic activities (Kambappa et al., 2017). These properties are influenced by the presence of electron-donating and withdrawing groups, indicating the compound's potential as an anticancer agent by affecting angiogenesis and interacting with DNA.

Applications De Recherche Scientifique

1. Central Nervous System (CNS) Applications

3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, due to its structural features, may be involved in CNS activity. The functional chemical groups in such compounds, including piperidine and carboxamide, have been linked to a range of CNS effects, from depression and euphoria to convulsion. These effects are important for the synthesis of novel CNS-acting drugs, offering potential in treating CNS disorders while minimizing adverse effects like addiction or dependence commonly associated with many CNS drugs (Saganuwan, 2017).

2. Synthesis of N-Heterocycles

The compound's structure, containing piperidine, plays a significant role in the synthesis of N-heterocycles. Chiral sulfinamides are essential in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being particularly crucial over the last two decades. This underscores the relevance of piperidine structures in creating structurally diverse N-heterocycles, which are the backbone of many natural products and therapeutically relevant compounds (Philip et al., 2020).

3. Antitubercular Activity

The structural features, specifically the pyrimidin-4-yl and carboxamide groups, have been associated with significant antitubercular activity. These structures have been explored for their efficacy against various strains of Mycobacterium tuberculosis, offering a basis for the rational design of new leads for antitubercular compounds (Asif, 2014).

4. Ligand Synthesis for D2-like Receptors

Compounds with phenyl piperidine as a pharmacophoric group are critical in synthesizing ligands for D2-like receptors, which are pivotal in treating certain psychiatric disorders. The presence of the piperidine group can influence the binding affinity and selectivity, underscoring the compound's potential in developing antipsychotic agents (Sikazwe et al., 2009).

Propriétés

IUPAC Name |

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-12-10-17(21-13(2)20-12)25-16-4-3-9-23(11-16)18(24)22-15-7-5-14(19)6-8-15/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXBECROZOZOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)

![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)

![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)

![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)